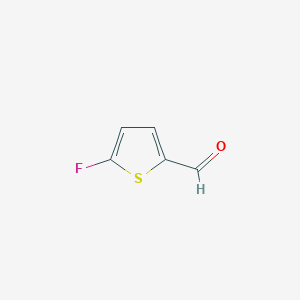

5-Fluorothiophene-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluorothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FOS/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURANAVGCJMDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564035 | |

| Record name | 5-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29669-49-6 | |

| Record name | 5-Fluoro-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29669-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluorothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluorothiophene-2-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 5-Fluorothiophene-2-carbaldehyde and Its Phenylated Analogue

This technical guide provides a comprehensive overview of this compound and a closely related, yet structurally distinct, compound with which it is sometimes confused due to nomenclature ambiguity: 5-(2-fluorophenyl)thiophene-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, properties, and applications of these important chemical entities.

Introduction: Navigating the Nomenclature

The name "this compound" can be interpreted in two ways: a thiophene ring directly substituted with a fluorine atom at the 5-position and a carbaldehyde group at the 2-position, or a thiophene-2-carbaldehyde bearing a fluorinated phenyl group at the 5-position. This guide addresses both distinct molecules to provide a clear and comprehensive resource.

Part 1: this compound

This section focuses on the simpler of the two molecules, where a fluorine atom is directly attached to the thiophene ring.

Physicochemical Properties

This compound is a fluorinated heterocyclic aldehyde. The direct attachment of a fluorine atom to the thiophene ring significantly influences its electronic properties and reactivity.

| Property | Value | Source |

| Molecular Formula | C₅H₃FOS | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 29669-49-6 | [1] |

Synthesis

A notable synthesis route for a related compound, 5-fluorothiophene-2-carboxylic acid, involves the fluorodenitration of 5-nitrothiophene-2-carbonitrile.[2] This approach avoids the use of hazardous fluorinating agents like perchloryl fluoride.[2] The resulting 5-fluorothiophene-2-carbonitrile can then be hydrolyzed to the carboxylic acid.[2] While a direct synthesis for the aldehyde is not detailed in the provided results, a common synthetic strategy would involve the reduction of the corresponding carboxylic acid or the formylation of a suitable 2-fluorothiophene precursor.

A potential synthetic pathway is illustrated below:

Caption: Synthetic pathway for this compound.

Applications in Research and Development

Thiophene derivatives are significant in medicinal chemistry and materials science.[3][4] The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[4] Therefore, this compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications, including anti-inflammatory, antibacterial, and antitumor agents.[3]

Safety and Handling

As with many aromatic aldehydes, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).[5][6] It may cause skin and eye irritation.[7] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5][8]

Part 2: 5-(2-Fluorophenyl)thiophene-2-carbaldehyde

This section details the properties and synthesis of the molecule where a 2-fluorophenyl group is attached to the 5-position of the thiophene-2-carbaldehyde core.

Physicochemical Properties

This compound is a more complex derivative, combining the features of a thiophene, an aldehyde, and a fluorinated benzene ring.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇FOS | [9][10] |

| Molecular Weight | 206.24 g/mol | [9][10] |

| CAS Number | 886508-80-1 | [9][10] |

| Appearance | Solid |

Synthesis

The synthesis of aryl-substituted thiophenes is commonly achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3] This methodology allows for the efficient formation of a carbon-carbon bond between a thiophene derivative and an arylboronic acid or ester.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reactants: To a reaction vessel, add 5-bromothiophene-2-carbaldehyde, (2-fluorophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Work-up: After cooling, extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Purify the crude product by column chromatography to obtain 5-(2-fluorophenyl)thiophene-2-carbaldehyde.

Caption: Suzuki-Miyaura synthesis of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde.

Applications in Drug Discovery and Materials Science

Arylthiophene scaffolds are prevalent in pharmaceuticals and organic electronics.[3] The presence of the fluorophenyl group can modulate the electronic properties and biological activity of the molecule. This compound is a key intermediate for the synthesis of:

-

Bioactive Molecules: Derivatives of arylthiophenes have shown potential as antibacterial, anti-urease, and antioxidant agents.[3]

-

Organic Electronics: Thiophene-based polymers are used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.[3]

Safety and Handling

This compound is classified as harmful if swallowed and can cause serious eye irritation.[11] Standard laboratory safety precautions should be followed, including the use of eye protection, gloves, and a lab coat.[12] Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

References

-

PubChem. 5-Bromothiophene-2-carbaldehyde. [Link]

-

National Institutes of Health. (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

-

Oakwood Chemical. 5-(2-Fluoro-phenyl)-thiophene-2-carbaldehyde. [Link]

-

Taylor & Francis Online. An Improved Synthesis of 5-Fluorothiophene-2-Carboxylic Acid. [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Thermo Fisher Scientific. (2025, September 14). Thiophene-2-carboxaldehyde Safety Data Sheet. [Link]

-

PubChem. 2-Thiophenecarboxaldehyde, 5-chloro-. [Link]

- Google Patents. Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

Sources

- 1. 5-Fluoro-2-thiophenecarbaldehyde | 29669-49-6 [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. smolecule.com [smolecule.com]

- 10. 5-(2-Fluoro-phenyl)-thiophene-2-carbaldehyde [oakwoodchemical.com]

- 11. 5-(2-fluoro-phenyl)-thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Fluorothiophene-2-carbaldehyde

Introduction: The Strategic Importance of 5-Fluorothiophene-2-carbaldehyde in Medicinal Chemistry and Materials Science

This compound is a valuable and versatile building block in modern organic synthesis. The incorporation of a fluorine atom onto the thiophene ring significantly modulates the electronic properties, lipophilicity, and metabolic stability of the resulting molecules.[1] This makes fluorinated thiophene derivatives highly sought-after scaffolds in the design of novel pharmaceuticals, agrochemicals, and organic electronic materials.[2][3] Thiophene-containing compounds are prevalent in a number of FDA-approved drugs, highlighting the significance of this heterocyclic core.

Palladium-catalyzed cross-coupling reactions provide a powerful and efficient means to elaborate the this compound core, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.[4] This guide provides detailed application notes and protocols for key palladium-catalyzed reactions involving this compound, with a focus on the Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols are designed to be robust and reproducible, and the accompanying notes offer insights into the rationale behind the experimental choices, drawing from extensive field experience and the scientific literature.

Section 1: Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-formylthiophenes

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds.[5] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, yielding versatile intermediates for further synthetic transformations. While the carbon-fluorine bond is generally robust, careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve high yields and prevent undesired side reactions. The following protocol is adapted from established procedures for similar 5-halothiophene systems and considers the specific electronic nature of the C-F bond.[6][7]

Expert Insights: Causality Behind Experimental Choices

The choice of a palladium(II) acetate/SPhos catalytic system is deliberate. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the palladium(0) to the C-F bond and facilitates the reductive elimination step of the catalytic cycle. While C-F bonds are typically less reactive than C-Br or C-I bonds in oxidative addition, the use of a highly active catalyst system can overcome this hurdle. The selection of potassium carbonate as the base is critical; it is strong enough to facilitate the transmetalation step without promoting decomposition of the aldehyde functionality. The dioxane/water solvent system is a common choice for Suzuki reactions, as it effectively solubilizes both the organic and inorganic reagents. A reaction temperature of 90 °C provides a balance between achieving a reasonable reaction rate and minimizing thermal degradation of the starting material and product.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).

-

Add the arylboronic acid (1.2 mmol, 1.2 equiv).

-

Add potassium carbonate (2.0 mmol, 2.0 equiv).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1 mL of anhydrous 1,4-dioxane.

-

Add the catalyst premix to the Schlenk flask containing the reagents.

-

Add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the reaction mixture.

-

Seal the Schlenk flask and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 5-aryl-2-formylthiophene.

Data Presentation: Suzuki-Miyaura Coupling

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| This compound | 1.0 equiv | Limiting reagent |

| Arylboronic acid | 1.2 equiv | Slight excess to ensure complete consumption of the starting material |

| Base (K₂CO₃) | 2.0 equiv | Ensures efficient transmetalation |

| Catalyst System | ||

| Pd(OAc)₂ | 2 mol% | Standard palladium source |

| SPhos | 4 mol% | Bulky, electron-rich ligand to promote C-F activation |

| Reaction Conditions | ||

| Solvent | 1,4-Dioxane/Water (5:1) | Good solvent for both organic and inorganic reagents |

| Temperature | 90 °C | Optimal for reaction rate without significant degradation |

| Reaction Time | 12-24 h | Typical duration for complete conversion |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the catalyst and reagents |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Heck Coupling: Synthesis of 5-(Vinylenyl)-2-formylthiophenes

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[8] This reaction allows for the introduction of vinyl groups at the 5-position of this compound, leading to the synthesis of conjugated systems with interesting photophysical properties. The success of the Heck reaction on this substrate relies on preventing side reactions such as the isomerization of the double bond and ensuring high regioselectivity.

Expert Insights: Navigating the Heck Reaction with a Fluorinated Substrate

The choice of palladium(II) acetate as the catalyst precursor and triethylamine as the base is a classic combination for the Heck reaction.[9] Triethylamine not only acts as a base to neutralize the hydrofluoric acid formed during the reaction but can also participate in the reduction of Pd(II) to the active Pd(0) species. The use of a phosphine ligand is often beneficial to stabilize the palladium catalyst and improve its activity, though ligandless conditions can also be effective in some cases. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile to ensure the solubility of the reagents and facilitate the ionic steps of the catalytic cycle. The reaction temperature is a critical parameter and needs to be carefully controlled to promote the desired reaction while minimizing the formation of byproducts.

Experimental Protocol: Heck Coupling

Materials:

-

This compound

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

-

Add the alkene (1.5 mmol, 1.5 equiv).

-

Add anhydrous N,N-dimethylformamide (5 mL).

-

Add triethylamine (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%).

-

Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with water (2 x 10 mL) and brine (10 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired 5-(vinylenyl)-2-formylthiophene.

Data Presentation: Heck Coupling

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| This compound | 1.0 equiv | Limiting reagent |

| Alkene | 1.5 equiv | Excess to favor the desired coupling |

| Base (Et₃N) | 2.0 equiv | Neutralizes HF and aids in catalyst regeneration |

| Catalyst System | ||

| Pd(OAc)₂ | 3 mol% | Common and effective palladium precursor |

| Reaction Conditions | ||

| Solvent | DMF | Polar aprotic solvent to solubilize reagents |

| Temperature | 100 °C | Sufficient energy for C-F activation and reaction progress |

| Reaction Time | 12-24 h | Typical duration for Heck couplings |

| Atmosphere | Inert (N₂ or Ar) | Protects the catalyst from oxidation |

Visualization: Heck Coupling Catalytic Cycle

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Section 3: Sonogashira Coupling: Synthesis of 5-(Alkynyl)-2-formylthiophenes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable precursors in organic synthesis and materials science. The copper-cocatalyzed Sonogashira reaction is the most common variant, and its application to this compound requires careful control to avoid homocoupling of the alkyne (Glaser coupling) and other side reactions.

Expert Insights: Key Considerations for a Successful Sonogashira Coupling

The classic Sonogashira conditions involve a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to be involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The choice of a mild base like triethylamine is crucial to prevent side reactions involving the aldehyde group. The reaction is usually performed in a solvent that can dissolve both the organic substrates and the catalyst system, such as THF or DMF. Running the reaction under a strictly inert atmosphere is paramount to prevent oxidative homocoupling of the alkyne.

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF, anhydrous)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a condenser and under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv).

-

Add anhydrous tetrahydrofuran (10 mL).

-

Add triethylamine (3.0 mmol, 3.0 equiv).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%).

-

Add copper(I) iodide (0.04 mmol, 4 mol%).

-

Heat the reaction mixture to 60 °C and stir for 6-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired 5-(alkynyl)-2-formylthiophene.

Data Presentation: Sonogashira Coupling

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| This compound | 1.0 equiv | Limiting reagent |

| Terminal Alkyne | 1.2 equiv | Slight excess to drive the reaction to completion |

| Base (Et₃N) | 3.0 equiv | Acts as a base and solvent |

| Catalyst System | ||

| Pd(PPh₃)₂Cl₂ | 2 mol% | Pre-catalyst that forms the active Pd(0) species in situ |

| CuI | 4 mol% | Co-catalyst to facilitate alkyne activation |

| Reaction Conditions | ||

| Solvent | THF | Good solvent for the reagents and catalyst system |

| Temperature | 60 °C | Mild conditions to prevent side reactions |

| Reaction Time | 6-12 h | Generally sufficient for completion |

| Atmosphere | Inert (N₂ or Ar) | Prevents Glaser coupling |

Visualization: Sonogashira Coupling Catalytic Cycles

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

References

-

Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14725. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]

-

Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. [Link]

-

Palladium-Catalysed Direct 5-Arylation of Furfurylamine or 2-(Aminoalkyl)thiophene Derivatives. (2011). ResearchGate. [Link]

-

Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. (2023). RSC Publishing. [Link]

-

Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]

-

Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. MDPI. [Link]

-

The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (2016). Accounts of Chemical Research. [Link]

-

Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. (2017). ACS Publications. [Link]

-

Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. (2003). ResearchGate. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. [Link]

-

Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. (2008). National Institutes of Health. [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2022). Taylor & Francis Online. [Link]

-

Ali, S., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. PubMed. [Link]

-

Ali, S., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Universiti Putra Malaysia Institutional Repository. [Link]

-

Syntheses of 2-(Pentafluorophenyl)thiophene Derivatives via the Palladium-Catalyzed Suzuki Reaction. (2008). ResearchGate. [Link]

-

The Intramolecular Heck Reaction. (2004). Macmillan Group. [Link]

-

Direct Arylation of Thiophenes in Continuous Flow. (n.d.). Unipd. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

- Polyfluoroarene-Capped Thiophene Derivatives via Fluoride-Catalyzed Nucleophilic Arom

-

Heck reaction. (n.d.). Wikipedia. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). Beilstein Journals. [Link]

-

Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. (2006). Angewandte Chemie International Edition. [Link]

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. (2015). The Hartwig Group. [Link]

-

palladium coupling catalyst activation. (2020). YouTube. [Link]

-

Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (2021). MDPI. [Link]

-

Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. (1999). Sci-Hub. [Link]

-

Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. (2022). MDPI. [Link]

-

Heck Reaction: easy Mechanism, applications. (2022). Chemistry Notes. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. chemistnotes.com [chemistnotes.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluorothiophene-2-carbaldehyde

Welcome to the technical support guide for the synthesis of 5-Fluorothiophene-2-carbaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve yields and purity. As a key intermediate in medicinal chemistry and materials science, robust and reproducible synthesis of this compound is critical. This guide is designed for chemistry professionals engaged in drug development and organic synthesis.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the two most common synthetic routes: the Vilsmeier-Haack formylation and lithiation-formylation.

Scenario 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocycles.[1] It involves the in-situ formation of a chloroiminium salt (the Vilsmeier reagent) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.[2][3]

A1: Low or no product formation in a Vilsmeier-Haack reaction almost always points to issues with the Vilsmeier reagent itself or the reaction conditions. Here is a checklist of critical parameters to investigate:

-

Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Water rapidly quenches the reactive chloroiminium salt.

-

Causality: DMF is hygroscopic and can absorb significant amounts of atmospheric water. POCl₃ also hydrolyzes readily. This moisture will consume the Vilsmeier reagent before it can react with your 2-fluorothiophene substrate.

-

Solution: Use anhydrous DMF (preferably from a freshly opened bottle or distilled over a suitable drying agent like CaH₂) and freshly opened or distilled POCl₃. Ensure all glassware is rigorously dried in an oven ( >120°C) for several hours and cooled under an inert atmosphere (Nitrogen or Argon).[4]

-

-

Improper Reagent Stoichiometry and Addition Order: The ratio of POCl₃ to DMF is crucial for efficient reagent formation.

-

Causality: Typically, a slight excess of POCl₃ relative to DMF is used. The standard procedure involves the slow, controlled addition of POCl₃ to a cooled solution of DMF to pre-form the reagent before adding the substrate. Reversing this order or adding reagents too quickly can lead to side reactions and incomplete reagent formation.

-

Solution: Pre-form the Vilsmeier reagent by adding POCl₃ (approx. 1.1-1.2 equivalents) dropwise to anhydrous DMF (acting as both reagent and solvent) at 0°C. Stir for 30-60 minutes at this temperature to ensure complete formation of the chloroiminium salt before slowly introducing the 2-fluorothiophene.

-

-

Inadequate Temperature Control: The formation of the Vilsmeier reagent is exothermic.

-

Causality: Uncontrolled temperature spikes during the addition of POCl₃ can lead to the decomposition of the reagent and polymerization of the substrate. Conversely, if the reaction is not gently warmed after the substrate addition, the activation energy for the electrophilic aromatic substitution may not be reached, leading to a stalled reaction.

-

Solution: Maintain strict temperature control. Add POCl₃ to DMF at 0°C. After adding the 2-fluorothiophene at a low temperature, allow the reaction to slowly warm to room temperature and then gently heat (e.g., to 40-60°C) while monitoring progress by TLC or GC.[4]

-

A2: Tar formation is a common issue when working with electron-rich heterocycles and is typically caused by polymerization or decomposition.

-

Causality: Thiophenes are susceptible to acid-catalyzed polymerization. The Vilsmeier-Haack conditions are acidic, and excessive temperatures can rapidly degrade the starting material and product, leading to complex polymeric byproducts. The product, this compound, can also be unstable at high temperatures.[5]

-

Solution:

-

Strict Temperature Control: The most critical factor is to avoid overheating. Maintain the recommended reaction temperature and ensure efficient stirring to dissipate heat.[4]

-

Controlled Addition: Add the 2-fluorothiophene substrate slowly to the pre-formed Vilsmeier reagent to prevent localized overheating.

-

Dilution: Running the reaction at a slightly lower concentration by using an inert co-solvent like 1,2-dichloroethane can sometimes mitigate polymerization.[6]

-

Scenario 2: Lithiation and Formylation

This route involves the deprotonation of 2-fluorothiophene at the 5-position using a strong organolithium base (like n-BuLi), followed by quenching the resulting lithiated species with an electrophile like DMF.[7][8]

A3: This outcome suggests that the lithiated intermediate is reacting with a butyl source (likely unreacted n-BuLi or the butyl halide byproduct) or that the desired reaction with DMF is failing.

-

Inefficient Quench: The reaction between the lithiated thiophene and DMF can be sluggish or complex.

-

Causality: The initial adduct formed between the aryllithium and DMF is a tetrahedral intermediate. This intermediate must be stable at low temperatures to prevent it from collapsing or reacting further. If it breaks down improperly or reacts with another equivalent of the aryllithium, side products can form.

-

Solution: Ensure the reaction is kept at a very low temperature (typically -78°C) during the addition of DMF.[8][9] After adding DMF, stir at -78°C for a significant period (e.g., 1-2 hours) before slowly warming. The work-up is also critical; the reaction should be quenched with an aqueous solution (e.g., saturated NH₄Cl or dilute HCl) only after the formylation is complete to hydrolyze the intermediate to the aldehyde.

-

-

Presence of Moisture: Water will instantly protonate the highly basic lithiated thiophene, returning it to the starting material.

-

Causality: Organolithium reagents are extremely potent bases and will react with any available proton source, including trace water in the solvent or on the glassware.[10]

-

Solution: Use rigorously dried THF (e.g., distilled from sodium/benzophenone) and flame-dried glassware under a high-purity inert atmosphere.[9] Ensure the DMF used for quenching is also anhydrous.

-

Part 2: Frequently Asked Questions (FAQs)

A: The choice depends on scale, available equipment, and safety considerations.

| Feature | Vilsmeier-Haack Formylation | Lithiation-Formylation (n-BuLi) |

| Reagents | POCl₃, DMF. Relatively inexpensive and common.[1] | n-BuLi, DMF, anhydrous THF. Requires strictly anhydrous conditions.[7] |

| Conditions | 0°C to ~60°C. Tolerant of some functional groups. | Cryogenic temperatures (-78°C) are essential.[8] |

| Safety | POCl₃ is corrosive and reacts violently with water. The reaction is exothermic. | n-BuLi is pyrophoric and requires expert handling under an inert atmosphere.[11] |

| Scalability | Generally easier and safer to scale up. | Challenging to scale due to cryogenic requirements and pyrophoric reagents. |

| Yield | Moderate to good (typically 60-80% reported for similar substrates). | Can be very high (>80%), but highly sensitive to conditions. |

| Recommendation | Preferred for most applications , especially at larger scales, due to operational simplicity and lower hazard intensity. | Best for small-scale synthesis where high purity is paramount and cryogenic equipment is readily available. |

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

-

Mobile Phase: A non-polar solvent system like Hexanes/Ethyl Acetate (e.g., 9:1 or 8:2 v/v) is a good starting point.

-

Visualization: The product, this compound, is UV active. You should also stain with an oxidizing agent like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) to visualize the starting material and any non-UV active byproducts.

-

Interpretation: The starting material (2-fluorothiophene) is quite non-polar and will have a high Rf. The product aldehyde is more polar and will have a lower Rf. The reaction is complete when the spot corresponding to 2-fluorothiophene has been consumed.

A: If direct crystallization from the crude material fails, two methods are recommended:

-

Silica Gel Column Chromatography: This is the most reliable method.

-

Eluent: Use a gradient of Hexanes and Ethyl Acetate. Start with pure hexanes or a very low percentage of ethyl acetate (1-2%) and gradually increase the polarity. This will separate the non-polar impurities and the slightly more polar product.

-

Pro-Tip: Dry-loading the crude product onto silica gel can improve separation compared to loading it dissolved in a strong solvent.

-

-

Vacuum Distillation: This can be effective if the impurities are non-volatile (e.g., polymers).

-

Caution: The product may have limited thermal stability.[5] Use a high vacuum and a short-path distillation apparatus to minimize the time the product spends at high temperatures.

-

Part 3: Optimized Protocol & Visualizations

Optimized Vilsmeier-Haack Formylation Protocol

This protocol is designed to maximize yield and minimize byproduct formation.

Step-by-Step Methodology:

-

Glassware Preparation: Dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet adapter in an oven at 150°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen.

-

Reagent Preparation: In the flask, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq.). Cool the flask to 0°C using an ice-water bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel to the cooled DMF over 30 minutes. Ensure the internal temperature does not exceed 10°C. A thick, white precipitate of the Vilsmeier reagent may form.

-

Reaction Initiation: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. Then, add 2-fluorothiophene (1.0 eq.) dropwise, again maintaining the internal temperature below 10°C.

-

Reaction Progression: Once the addition of the thiophene is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60°C and stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

-

Work-up - Quenching: Cool the reaction mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium acetate solution. This hydrolysis step is exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

-

Work-up - Extraction: Stir the quenched mixture for 1 hour. Transfer it to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volume).

-

Work-up - Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Final Steps: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or vacuum distillation.

Visual Diagrams

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy 5-(2-Fluorophenyl)thiophene-2-carbaldehyde | 886508-80-1 [smolecule.com]

- 6. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting unexpected NMR shifts in 5-Fluorothiophene-2-carbaldehyde derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluorothiophene-2-carbaldehyde and its derivatives. This guide is designed to provide in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts you may encounter during your experiments. As a Senior Application Scientist, I have synthesized technical data with field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding NMR analysis of this compound derivatives.

Q1: My ¹H NMR spectrum of this compound shows more than two signals in the aromatic region. What could be the cause?

A: This is a common issue that can arise from several sources. Firstly, the presence of regioisomeric impurities, such as 3-Fluorothiophene-2-carbaldehyde or 4-Fluorothiophene-2-carbaldehyde, can give rise to additional signals. Secondly, residual starting materials or byproducts from the synthesis, like brominated or chlorinated thiophene derivatives, may be present.[1] It is also important to consider the possibility of degradation, especially if the sample has been stored for a prolonged period or exposed to light or air.

Q2: The coupling constants in my ¹H NMR spectrum are different from what I expected. Why is this?

A: Variations in coupling constants can be attributed to several factors. The solvent used for the NMR measurement can have a significant effect on the observed coupling constants.[2] Temperature can also play a role, as it can affect the conformational dynamics of the molecule. Additionally, the presence of other substituents on the thiophene ring will alter the electronic environment and, consequently, the coupling constants between the remaining protons and the fluorine atom.

Q3: The ¹⁹F NMR spectrum of my compound shows a broad signal instead of a sharp doublet of doublets. What does this indicate?

A: A broad signal in the ¹⁹F NMR spectrum can suggest several possibilities. It may indicate chemical exchange is occurring on the NMR timescale. This could be due to conformational changes or intermolecular interactions, such as hydrogen bonding with residual water or other protic species in your sample. Another possibility is the presence of paramagnetic impurities, which can cause significant line broadening. Finally, poor shimming of the NMR spectrometer can also lead to broadened signals.

Q4: I am observing unexpected long-range H-F couplings in my ¹H NMR spectrum. Is this normal?

A: Yes, long-range H-F couplings are a characteristic feature of fluorinated aromatic compounds. In this compound, you should expect to see a ⁴J coupling between the fluorine atom and the aldehydic proton, as well as a ⁴J coupling to the proton at the 3-position. The magnitudes of these couplings are typically small, in the range of 0.5-3.0 Hz.[3]

Troubleshooting Guide for Unexpected NMR Shifts

This guide provides a systematic approach to diagnosing and resolving unexpected NMR shifts in your this compound derivatives.

Predicted NMR Data for this compound

To effectively troubleshoot, it is essential to have a reference point. Below is a table of predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound in CDCl₃. These values are estimated based on data from analogous compounds and established principles of NMR spectroscopy.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | -CHO | 9.8 - 10.0 | d | ⁴J(H,F) = 1.0 - 2.0 |

| H-3 | 7.6 - 7.8 | dd | ³J(H,H) = 4.0 - 5.0, ⁴J(H,F) = 2.0 - 3.0 | |

| H-4 | 7.0 - 7.2 | dd | ³J(H,H) = 4.0 - 5.0, ³J(H,F) = 6.0 - 8.0 | |

| ¹³C | C-2 | 145 - 150 | d | ²J(C,F) = 15 - 25 |

| C-3 | 125 - 130 | d | ³J(C,F) = 3 - 6 | |

| C-4 | 115 - 120 | d | ²J(C,F) = 20 - 30 | |

| C-5 | 160 - 165 | d | ¹J(C,F) = 240 - 260 | |

| -CHO | 180 - 185 | d | ³J(C,F) = 4 - 8 | |

| ¹⁹F | F-5 | -110 to -120 | dd | ³J(F,H4) = 6.0 - 8.0, ⁴J(F,H3) = 2.0 - 3.0 |

Troubleshooting Workflow

The following diagram illustrates a systematic workflow for troubleshooting unexpected NMR shifts.

Caption: A logical workflow for troubleshooting unexpected NMR results.

In-Depth Analysis of Spectral Deviations

¹H NMR Spectra

-

Issue: Chemical Shift Deviations

-

Cause: Solvent effects are a primary cause of chemical shift variations. Aromatic solvents like benzene-d₆ can induce significant upfield shifts (lower ppm) due to anisotropic effects, while polar solvents like DMSO-d₆ can cause downfield shifts. Temperature can also influence chemical shifts, particularly for protons involved in hydrogen bonding, such as the aldehydic proton.

-

Solution: Record the NMR spectrum in a standard, non-interacting solvent like CDCl₃ whenever possible. If a different solvent must be used, be aware of its potential effects and compare your data to literature values in the same solvent if available.

-

-

Issue: Altered Coupling Patterns

-

Cause: The presence of an unexpected substituent on the thiophene ring will dramatically alter the coupling patterns. For instance, if a reaction intended to introduce a fluorine at the 5-position instead resulted in substitution at the 3-position, the coupling constants between the ring protons would change significantly.

-

Solution: Carefully analyze the coupling constants and multiplicities of all signals. Use 2D NMR techniques like COSY and HSQC to establish connectivity between protons and carbons, which can help elucidate the correct structure.

-

¹³C NMR Spectra

-

Issue: Incorrect Number of Signals or Unexpected Shifts

-

Cause: Similar to ¹H NMR, impurities are a common cause of extra signals in the ¹³C NMR spectrum. Significant deviations in chemical shifts can be indicative of a different regioisomer or an entirely different product.

-

Solution: Utilize ¹³C DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups, which can aid in structure confirmation.

-

-

Issue: Ambiguous C-F Couplings

-

Cause: The magnitude of C-F coupling constants varies with the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J). Overlapping signals can sometimes make it difficult to accurately measure these couplings.

-

Solution: Employ techniques like ¹³C-{¹⁹F} decoupling experiments to simplify the spectrum and confirm which carbon signals are coupled to fluorine.

-

¹⁹F NMR Spectra

-

Issue: Significant Deviation in Chemical Shift

-

Cause: The chemical shift of ¹⁹F is highly sensitive to its electronic environment. Changes in the solvent, temperature, or the presence of other functional groups on the molecule can lead to substantial shifts in the ¹⁹F signal.[4]

-

Solution: Ensure consistent experimental conditions (solvent, temperature, concentration) for all NMR measurements. When comparing data, use an internal or external reference standard for accurate chemical shift calibration.

-

-

Issue: Complex or Unresolved Multiplets

-

Cause: In some cases, long-range couplings to other nuclei or second-order effects can lead to complex and difficult-to-interpret multiplets in the ¹⁹F NMR spectrum.

-

Solution: Higher field NMR spectrometers can often resolve complex multiplets. Additionally, 2D ¹⁹F-¹H HETCOR experiments can be invaluable for assigning couplings and determining the structure.

-

Experimental Protocols

Protocol 1: Sample Purification by Flash Chromatography

-

Prepare the Column: Select an appropriate size flash chromatography column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

-

Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate to hexanes).

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Preparation of NMR Sample

-

Weigh the Sample: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Dissolve the Sample: Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, use a vortex mixer or sonicator for a short period.

-

Transfer to Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

Logical Relationships in NMR Analysis

The following diagram illustrates the interconnectedness of different NMR parameters in structure elucidation.

Caption: Interplay of key NMR parameters in determining molecular structure.

References

- Zhang, Y., et al. (2015). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.

- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Eugene E. Kwan's chemistry lecture notes.

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.

- (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility.

- PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde.

- Iowa State University. (n.d.). NMR Coupling Constants.

- University of Wisconsin-Madison. (n.d.). Fluorine NMR. NMR Facility.

- Google Patents. (2012). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

- Glick, R. E., & Ehrenson, S. J. (1958). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry, 62(12), 1599–1600.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Organofluorine Chemistry Resources.

- Wiesen, S., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2847–2854.

Sources

Validation & Comparative

A Comparative Guide to the Electronic Properties of Fluorinated vs. Non-Fluorinated Thiophene Aldehydes

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics and medicinal chemistry, thiophene derivatives stand out for their versatile electronic properties and biological activity. The strategic modification of the thiophene scaffold allows for the fine-tuning of its characteristics to suit specific applications. One of the most potent modification strategies is fluorination. This guide provides a detailed comparison of the electronic properties of non-fluorinated thiophene aldehydes against their fluorinated counterparts, offering insights into the causal effects of fluorine substitution and providing actionable experimental protocols for their characterization.

The Impact of Fluorination on Thiophene Aldehydes: A Comparative Overview

The introduction of a fluorine atom onto the thiophene ring, particularly at the 5-position of thiophene-2-carbaldehyde, induces significant changes in the molecule's electronic landscape. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key to these modifications.[1][2] The primary consequence is a notable stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3]

This stabilization arises from the strong inductive electron-withdrawing effect of the fluorine atom, which pulls electron density from the thiophene ring.[4] The result is a general lowering of the molecular orbital energy levels. This has profound implications for the material's charge injection and transport properties, as well as its stability. A deeper HOMO level can enhance the material's resistance to oxidative degradation, a crucial factor for the longevity of organic electronic devices.[3]

While direct, side-by-side experimental data for thiophene-2-carbaldehyde and 5-fluorothiophene-2-carbaldehyde is not abundant in the literature, we can infer their electronic properties based on extensive studies of similar fluorinated and non-fluorinated thiophene systems.[5][6][7][8]

Comparative Data Summary

The following table summarizes the expected electronic properties of thiophene-2-carbaldehyde and this compound, based on computational studies and established trends from the literature.

| Property | Thiophene-2-carbaldehyde (Estimated) | This compound (Estimated) | Impact of Fluorination |

| HOMO Energy Level | ~ -5.8 eV | ~ -6.1 eV | Lowered: The strong inductive effect of fluorine stabilizes the HOMO, making the molecule more resistant to oxidation.[3] |

| LUMO Energy Level | ~ -2.5 eV | ~ -2.8 eV | Lowered: The electron-withdrawing nature of fluorine also stabilizes the LUMO, which can facilitate electron injection in certain device architectures.[1][3] |

| Electrochemical Band Gap | ~ 3.3 eV | ~ 3.3 eV | Largely Unchanged: While both HOMO and LUMO levels are lowered, the energy gap between them is expected to remain relatively constant, as often observed in simple fluorinated aromatic systems.[9] |

| Optical Properties (λmax) | Red-shifted absorption | Blue-shifted absorption (relative to polymers) | Modulated: The absorption spectrum can be influenced by fluorination, although the effect on the monomer is less pronounced than in polymeric systems.[10] |

Mechanistic Insights: The "Why" Behind Fluorine's Influence

The profound electronic changes imparted by fluorination can be attributed to the fundamental properties of the fluorine atom. Its strong electron-withdrawing nature alters the electron density distribution across the thiophene ring, which in turn affects the molecular orbital energies.

Caption: The inductive effect of fluorine on thiophene aldehyde.

Experimental Protocols for Characterization

To empirically validate the electronic properties of these compounds, a combination of electrochemical and spectroscopic techniques is essential. The following protocols provide a robust framework for this characterization.

Experimental Workflow

Caption: Workflow for characterizing thiophene aldehydes.

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is a powerful electrochemical technique to probe the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[11][12]

Materials and Equipment:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)

-

Analyte (fluorinated or non-fluorinated thiophene aldehyde) at ~1 mM concentration

-

Ferrocene (for internal calibration)

Step-by-Step Protocol:

-

Preparation:

-

Thoroughly clean and polish the working electrode.

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent.

-

Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Dissolve the thiophene aldehyde in the electrolyte solution to the desired concentration.

-

-

Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Record a cyclic voltammogram of the solution by scanning the potential. The potential range should be wide enough to observe the oxidation and reduction peaks of the analyte.[13]

-

After recording the analyte's CV, add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc+) redox couple will serve as an internal reference.

-

-

Data Analysis and Calculation:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the cyclic voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc+ couple (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):[14]

-

HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

-

-

The electrochemical band gap can be calculated as: E_gap = LUMO - HOMO .

-

UV-Vis Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Spectroscopic grade solvent (e.g., dichloromethane or chloroform)

-

Analyte solution of known concentration

Step-by-Step Protocol:

-

Preparation:

-

Prepare a dilute solution of the thiophene aldehyde in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

-

Measurement:

-

Record a baseline spectrum with the blank cuvette.

-

Replace the blank with the cuvette containing the analyte solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

-

Data Analysis and Calculation:

-

Identify the absorption onset (λ_onset) from the long-wavelength edge of the absorption spectrum.

-

Calculate the optical band gap (E_g_opt) using the following equation:[15]

-

E_g_opt (eV) = 1240 / λ_onset (nm)

-

-

Conclusion

Fluorination is a powerful tool for modulating the electronic properties of thiophene aldehydes. The introduction of fluorine leads to a predictable lowering of the HOMO and LUMO energy levels, which can be advantageous for applications in organic electronics by enhancing stability and tuning charge injection properties. The experimental protocols detailed in this guide provide a clear path for researchers to quantify these effects and make informed decisions in the design of novel materials for a wide range of scientific and technological applications.

References

-

Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. [Link]

- Process for production of 2-thiophene aldehydes.

-

Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations. Journal of Materials Chemistry C. [Link]

-

The 3D HOMO and LUMO profiles, the orbital energy values, and the... ResearchGate. [Link]

-

Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives. RSC Publishing. [Link]

-

Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. [Link]

-

Theoretical investigations into the electronic structures and electron transport properties of fluorine and carbonyl end-functionalized quarterthiophenes. PubMed. [Link]

-

Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC - NIH. [Link]

-

(a) Cyclic voltammogram of 0.1 M thiophene þ 0:2 M LiClO 4 þ... ResearchGate. [Link]

-

Impact of Backbone Fluorination on π-Conjugated Polymers in Organic Photovoltaic Devices: A Review. MDPI. [Link]

-

An Improved Synthesis of 5-Fluorothiophene-2-Carboxylic Acid. Marcel Dekker, Inc.. [Link]

-

The Curious Case of Fluorination of Conjugated Polymers for Solar Cells. Accounts of Chemical Research. [Link]

-

CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Semantic Scholar. [Link]

-

Cyclic Voltammetry and Spectroelectrochemistry of Two Common Thiophene Polymers Reveals Ion Diffusion and Polaron Wave Function Extent. Chemistry of Materials. [Link]

-

Materials design and density functional theory (DFT) calculation... ResearchGate. [Link]

-

Calculated UV–Vis spectra for thiophene-2-carbohydrazide. ResearchGate. [Link]

-

The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Recent Progress of Fluorinated Conjugated Polymers. ResearchGate. [Link]

-

DFT Computation of the Electron Spectra of Thiophene. Canadian Journal of Chemistry. [Link]

-

Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. MDPI. [Link]

-

EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

-

Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organometallics. [Link]

-

HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were... ResearchGate. [Link]

-

How to make the experimental set up to get a CV of an organic molecule in organic solvent?. ResearchGate. [Link]

-

(PDF) Fluorenone–thiophene derivative for organic field effect transistors: A combined structural, morphological and electrical study. ResearchGate. [Link]

-

Conjugated Conductive Polymer Materials and its Applications: A Mini-Review. PMC - NIH. [Link]

-

DFT computation of the electron spectra of thiophene. UBC Chemistry. [Link]

-

HOMO and LUMO. Wikipedia. [Link]

-

Tuning the HOMO and LUMO energy levels of organic chromophores for dye sensitized solar cells. PubMed. [Link]

-

Cyclic voltammograms of electropolymerization of thiophene at different concentrations. ResearchGate. [Link]

-

Calculated HOMO-LUMO gaps for thiophene oligomers (in eV) compared with... ResearchGate. [Link]

-

Protocol for cyclic voltammetry. iGEM. [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of the Adhesion Society of Japan. [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Sciforum. [Link]

-

Effect of Fluorination on Molecular Orientation of Conjugated Polymers in High Performance Field-Effect Transistors. Macromolecules. [Link]

-

DFT study of UV-vis-properties of thiophene-containing Cu(β-diketonato)2 - Application for DSSC. PubMed. [Link]

-

Electrochemical Investigation of Thiophene on Glassy Carbon Electrode and Quantitative Determination of it in Simulated Oil Solu. Semantic Scholar. [Link]

- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. [Link]

-

Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ResearchGate. [Link]

-

Energies of HOMO/LUMO along with ΔE = E LUMO − E HOMO in eV of BHCT1−HBCT6 Compounds a. ResearchGate. [Link]

-

The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. NIH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 5. Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Theoretical investigations into the electronic structures and electron transport properties of fluorine and carbonyl end-functionalized quarterthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. DFT study of UV-vis-properties of thiophene-containing Cu(β-diketonato)2 - Application for DSSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

A Comparative Spectroscopic Guide to 5-Fluorothiophene-2-carbaldehyde Isomers for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among these, fluorinated thiophene aldehydes represent a valuable class of synthons. This guide provides a detailed, comparative analysis of the spectroscopic properties of three key isomers of 5-Fluorothiophene-2-carbaldehyde: 3-Fluoro-, 4-Fluoro-, and this compound.

Given the nascent stage of research into some of these specific isomers, this guide pioneers a predictive approach grounded in established spectroscopic principles and validated computational methods. By leveraging Density Functional Theory (DFT), we can anticipate the nuanced spectroscopic signatures that differentiate these closely related molecules, offering a powerful tool for their unambiguous identification and characterization in a research setting.

The Theoretical Bedrock: Predicting Spectroscopic Behavior

The electronic landscape of the thiophene ring is significantly perturbed by the interplay of the electron-withdrawing nature of both the formyl (-CHO) group and the fluorine atom. The precise location of the fluorine substituent creates a unique electronic distribution for each isomer, which in turn governs their distinct spectroscopic properties.

Computational chemistry, particularly DFT using functionals like B3LYP, has proven to be a robust tool for predicting spectroscopic data, including NMR chemical shifts and IR vibrational frequencies, with a high degree of accuracy for organic and fluorinated molecules.[1][2] This guide utilizes this predictive power to forecast the spectroscopic data for the this compound isomers.

Sources

The Strategic Advantage of 5-Fluorothiophene-2-carbaldehyde in the Synthesis of Next-Generation Anti-Inflammatory Agents: A Comparative Guide

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, medicinal chemists are increasingly turning their attention to the nuanced world of heterocyclic scaffolds. Among these, the thiophene nucleus has emerged as a privileged structure, forming the core of numerous successful anti-inflammatory drugs.[1][2][3] This guide provides an in-depth technical comparison of the efficacy of 5-Fluorothiophene-2-carbaldehyde as a precursor for novel anti-inflammatory agents, juxtaposing it with other relevant thiophene-based starting materials. We will delve into the synthetic rationale, explore the mechanistic underpinnings of the resulting compounds, and present supporting experimental data to guide researchers and drug development professionals in this dynamic field.

The Rationale for Thiophene Scaffolds and the Significance of Fluorine Substitution

The thiophene ring is a bioisostere of the benzene ring, offering a similar spatial arrangement but with distinct electronic properties that can be exploited for enhanced biological activity and improved pharmacokinetic profiles.[4] Its presence in established anti-inflammatory drugs like Tinoridine and Tiaprofenic acid underscores its therapeutic potential.[2][3] The introduction of a fluorine atom at the 5-position of the thiophene-2-carbaldehyde precursor is a strategic decision rooted in established principles of medicinal chemistry. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties by:

-

Modulating Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence the reactivity of the aldehyde group, potentially leading to more efficient synthetic transformations.

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the final drug candidate.

-

Improving Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing the binding affinity and potency of the inhibitor.

This guide will focus on two prominent classes of anti-inflammatory compounds synthesized from this compound: chalcones and their subsequent cyclized derivatives, pyrazoles .

Synthetic Pathways: From Precursor to Potent Inhibitor

The aldehyde functionality of this compound serves as a versatile handle for the construction of more complex molecular architectures. The following sections detail the synthesis of chalcones and pyrazoles, two classes of compounds renowned for their anti-inflammatory properties.

Synthesis of 5-Fluorothiophene-based Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including anti-inflammatory effects.[5] The Claisen-Schmidt condensation is a reliable and widely used method for their synthesis.

Experimental Protocol: Synthesis of a Representative 5-Fluorothiophene Chalcone

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an appropriately substituted acetophenone (1 equivalent) in ethanol.

-

Base Addition: To the stirred solution, add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Causality in Experimental Choices:

-

The use of a strong base is crucial to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile necessary for the condensation reaction.

-

Ethanol is a common solvent as it can dissolve both the reactants and the base, providing a homogenous reaction medium.

-

Acidification during workup neutralizes the excess base and protonates the resulting alkoxide to form the final chalcone product.

Synthesis of 5-Fluorothiophene-based Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone of many anti-inflammatory drugs, most notably the COX-2 inhibitor Celecoxib.[6][7] Pyrazoles are readily synthesized from chalcones by condensation with hydrazine derivatives.

Experimental Protocol: Synthesis of a Representative 5-Fluorothiophene Pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-fluorothiophene-based chalcone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting chalcone by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from an appropriate solvent to obtain the pure pyrazole derivative.

Causality in Experimental Choices:

-

Glacial acetic acid often serves as both a solvent and a catalyst, facilitating the cyclization and dehydration steps.

-